molecular formula C24H26N2O3S B298029 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B298029
M. Wt: 422.5 g/mol
InChI Key: YBLCECFXJVXHAO-ZOQGDPGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "AHMT" and is of interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of AHMT is not fully understood, but it is believed to exert its biological activities through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. AHMT has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
AHMT has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the inhibition of bacterial and fungal growth. It has also been found to exhibit anti-oxidant properties and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

AHMT has several advantages for use in lab experiments, including its low cost, easy synthesis, and potential for a wide range of applications. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AHMT, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activities for specific applications. Additionally, further studies are needed to investigate its potential use in the treatment of neurodegenerative diseases and as a pesticide and herbicide.

Synthesis Methods

AHMT can be synthesized through various methods, including the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with 3,4-dimethylaniline in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the final product.

Scientific Research Applications

AHMT has been extensively studied for its potential applications in various fields, including medicinal and agricultural sciences. In medicinal sciences, AHMT has been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In agricultural sciences, AHMT has been studied for its potential use as a pesticide and herbicide. It has been found to exhibit strong insecticidal and herbicidal activities against various pests and weeds.

properties

Product Name

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-3-ethyl-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26N2O3S/c1-6-8-18-12-17(13-20(29-5)22(18)27)14-21-23(28)26(7-2)24(30-21)25-19-10-9-15(3)16(4)11-19/h6,9-14,27H,1,7-8H2,2-5H3/b21-14+,25-24?

InChI Key

YBLCECFXJVXHAO-ZOQGDPGVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC(=C(C=C3)C)C

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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